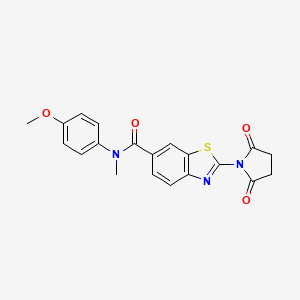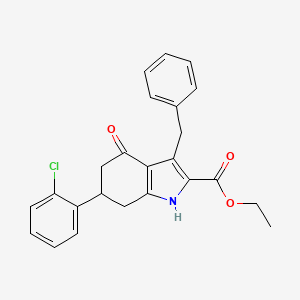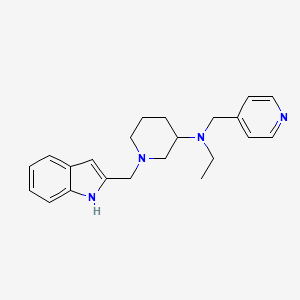![molecular formula C23H39N3O3 B6081141 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6081141.png)
2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, and it is primarily used in the study of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia.
Mécanisme D'action
The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 activity by 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol results in the activation of various signaling pathways, including the Wnt signaling pathway, which has been shown to have potential therapeutic applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol have been extensively studied in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia. The inhibition of GSK-3 activity by 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol results in the activation of various signaling pathways, including the Wnt signaling pathway, which has been shown to have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments include its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been extensively studied in scientific research, and its mechanism of action has been well-characterized. However, the limitations of using 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments include its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for the study of 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia. Another direction is to study its potential toxicity and side effects, which need to be carefully monitored. Additionally, the development of more potent and selective GSK-3 inhibitors could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol involves the reaction of 1-(3,5-dimethoxybenzyl)piperazine with 1-isopropyl-4-(4-chlorophenyl)piperidin-4-ol in the presence of sodium hydride and dimethylformamide. The reaction results in the formation of the desired compound, which can be purified through column chromatography.
Applications De Recherche Scientifique
2-[1-(3,5-dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively used in scientific research for its potential therapeutic applications. This compound is primarily used as a GSK-3 inhibitor, which is a key enzyme involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. GSK-3 inhibitors have been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia.
Propriétés
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O3/c1-18(2)24-8-5-20(6-9-24)26-11-10-25(21(17-26)7-12-27)16-19-13-22(28-3)15-23(14-19)29-4/h13-15,18,20-21,27H,5-12,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRVNCHKQIKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dimethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6081062.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081071.png)
![(1-{[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B6081075.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6081082.png)
![4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)


![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6081115.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6081123.png)

![3-[5-(4-ethylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6081128.png)
